molecular formula C19H13ClN2O B3035830 1-Benzyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338423-50-0

1-Benzyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B3035830
CAS RN: 338423-50-0
M. Wt: 320.8 g/mol
InChI Key: CEDJUGLTFSZAHJ-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Structural and Chemical Analysis

1-Benzyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile and related compounds have been studied for their structural properties. For instance, compounds like 6,7-dihydro-2-methoxy-4-(4-methylphenyl)-5H-benzo[6.7]cyclohepta[1,2-b]pyridine-3-carbonitrile have been synthesized, and their structures determined through X-ray data and refined by full matrix least squares. These analyses provide insights into the molecular configuration and bond lengths of similar compounds, which are crucial for understanding their chemical behavior and potential applications (Moustafa & Girgis, 2007).

Synthesis and Derivatives Exploration

Various derivatives of related pyridinecarbonitriles have been synthesized and analyzed for different purposes. For example, the synthesis of novel compounds like 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles has been reported, which involves reactions with different substituted phenyl ethanones and cyanoacetate (Khalifa et al., 2017). These synthetic processes contribute to the development of new chemical entities that might have practical applications in various fields of science.

Photoinitiated Reactions

There's research on the photoinitiated reactions of related compounds, such as 2-pyridinecarbonitrile with benzophenone, leading to substitution products. These studies are significant for understanding the photochemical behavior of these compounds, which might have implications in fields like photopharmacology or the development of light-activated drugs (Caronna et al., 1980).

Antimicrobial Studies

Some studies have explored the antimicrobial properties of pyrimidine derivatives of similar compounds. For instance, 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and its derivatives have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017). This area of research is crucial for the discovery of new antibacterial agents.

properties

IUPAC Name

1-benzyl-5-(4-chlorophenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c20-18-8-6-15(7-9-18)17-10-16(11-21)19(23)22(13-17)12-14-4-2-1-3-5-14/h1-10,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDJUGLTFSZAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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